![molecular formula C18H18FN5OS B10773708 4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)

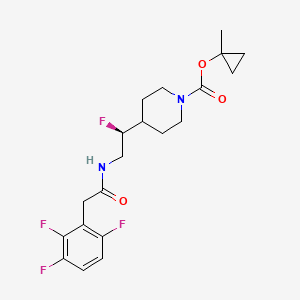

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[18F]fluoro-N-[4-[6-(isopropilamino)pirimidin-4-il]-1,3-tiazol-2-il]-N-metilbenzamida, comúnmente conocido como [18F]FITM, es un compuesto radiactivo utilizado en imágenes de tomografía por emisión de positrones (PET). Este compuesto es particularmente significativo en el campo de la química medicinal debido a su capacidad para visualizar procesos biológicos a nivel molecular, especialmente aquellos que involucran el subtipo 1 del receptor metabotrópico de glutamato (mGluR1) .

Métodos De Preparación

La síntesis de [18F]FITM implica un método modificado de desboronación 18F-fluorada mejorado con alcohol. Este método es ventajoso ya que tolera la presencia de heterociclos sensibles en precursores Bpin, permitiendo una desboronación 18F-fluorada de un solo paso en plataformas automatizadas . La ruta sintética generalmente implica los siguientes pasos:

Preparación de precursores Bpin: Los materiales de partida se preparan introduciendo grupos de éster de pinacol de ácido borónico (Bpin) en la estructura molecular.

Desboronación 18F-fluorada: Los precursores Bpin se someten a una reacción de desboronación en presencia de iones 18F-fluoruro, facilitada por catálisis mediada por cobre.

Radiosíntesis automatizada: La reacción se lleva a cabo en plataformas completamente automatizadas como TRACERlab™ FX FN, lo que garantiza una alta eficiencia y reproducibilidad.

Análisis De Reacciones Químicas

[18F]FITM principalmente se somete a reacciones de sustitución durante su síntesis. La reacción clave es la 18F-fluoración de organoboranos mediada por cobre, que implica el reemplazo del grupo éster de pinacol de ácido borónico por un átomo de flúor-18 . Los reactivos comunes utilizados en esta reacción incluyen:

Catalizadores de cobre: Esenciales para facilitar el proceso de fluoración.

Alcoholes: Se utiliza metanol o n-butanol como co-solventes para mejorar la eficiencia de la reacción.

El producto principal que se forma a partir de esta reacción es el [18F]FITM radiactivo, que luego se purifica y se utiliza para la obtención de imágenes PET.

Aplicaciones Científicas De Investigación

[18F]FITM tiene varias aplicaciones importantes en la investigación científica:

Mecanismo De Acción

[18F]FITM ejerce sus efectos uniéndose al subtipo 1 del receptor metabotrópico de glutamato (mGluR1). Este receptor es un receptor acoplado a proteína G involucrado en la neurotransmisión excitatoria. Tras la unión, [18F]FITM permite la visualización de la distribución y densidad del mGluR1 en el cerebro mediante imágenes PET . El objetivo molecular de [18F]FITM es el receptor mGluR1, y la vía involucrada incluye la activación de la fosfolipasa C, lo que lleva a un aumento de la excitabilidad neuronal .

Comparación Con Compuestos Similares

[18F]FITM es único en su capacidad para visualizar el mGluR1 con alta especificidad y sensibilidad. Los compuestos similares incluyen:

[18F]JNJ-46356479: Otro compuesto radiactivo utilizado para la obtención de imágenes PET, pero con diferentes objetivos moleculares.

[18F]TRACK: Un inhibidor de la cinasa del receptor de tropomiosina utilizado en imágenes PET.

[18F]olaparib: Un inhibidor de la poli (ADP-ribosa) polimerasa utilizado en imágenes PET.

En comparación con estos compuestos, [18F]FITM está específicamente diseñado para visualizar el mGluR1, lo que lo hace particularmente valioso para estudiar procesos neurológicos y trastornos que involucran este receptor .

Propiedades

Fórmula molecular |

C18H18FN5OS |

|---|---|

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)/i19-1 |

Clave InChI |

WIVGIKIKQHUFOD-AWDFDDCISA-N |

SMILES isomérico |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)[18F] |

SMILES canónico |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)

![[125I]Heat](/img/structure/B10773665.png)

![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)

![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)

![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)